molecular formula C6H7BrO2 B13594699 (S)-1-(5-Bromofuran-2-yl)ethan-1-ol

(S)-1-(5-Bromofuran-2-yl)ethan-1-ol

Cat. No.: B13594699
M. Wt: 191.02 g/mol
InChI Key: WYEFYIXKOWQKIG-BYPYZUCNSA-N
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Description

(S)-1-(5-Bromofuran-2-yl)ethan-1-ol is a chiral compound featuring a brominated furan ring and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromofuran-2-yl)ethan-1-ol typically involves the bromination of a furan derivative followed by the introduction of the ethanol group. One common method is:

    Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.

    Chiral Reduction: The brominated furan is then subjected to a chiral reduction process using a chiral catalyst to introduce the ethanol group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for bromination and advanced chiral catalysts for the reduction step.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromofuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or organolithium compounds.

Major Products

    Oxidation: 5-bromofuran-2-carboxylic acid or 5-bromofuran-2-carbaldehyde.

    Reduction: 5-hydrofuran-2-yl-ethanol.

    Substitution: 5-aminofuran-2-yl-ethanol or 5-thiofuran-2-yl-ethanol.

Scientific Research Applications

(S)-1-(5-Bromofuran-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromofuran-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the chiral center play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Bromofuran-2-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    5-Bromofuran-2-carboxylic acid: Lacks the ethanol moiety but retains the brominated furan ring.

    5-Aminofuran-2-yl-ethanol: Substitutes the bromine atom with an amino group.

Uniqueness

(S)-1-(5-Bromofuran-2-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a brominated furan ring and an ethanol group. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

IUPAC Name

(1S)-1-(5-bromofuran-2-yl)ethanol

InChI

InChI=1S/C6H7BrO2/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m0/s1

InChI Key

WYEFYIXKOWQKIG-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(O1)Br)O

Canonical SMILES

CC(C1=CC=C(O1)Br)O

Origin of Product

United States

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